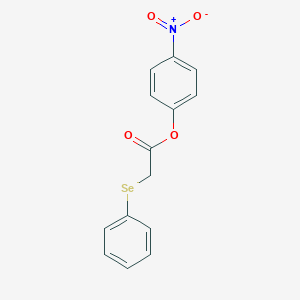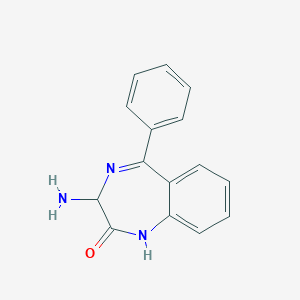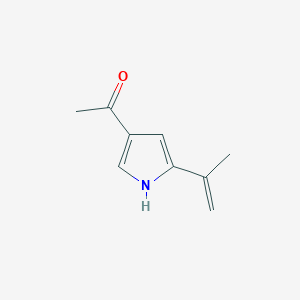![molecular formula C52H48O4P2Ru+2 B025172 RU(Oac)2[(R)-tolbinap] CAS No. 106681-15-6](/img/structure/B25172.png)
RU(Oac)2[(R)-tolbinap]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
RU(Oac)2[®-tolbinap], also known as diacetato[®-(+)-2,2’-bis(di-p-tolylphosphino)-1,1’-binaphthyl]ruthenium(II), is a chiral ruthenium complex. This compound is widely recognized for its application in asymmetric catalysis, particularly in the field of organic synthesis. The chiral ligand ®-tolbinap provides the complex with its unique stereochemical properties, making it a valuable tool in the synthesis of enantiomerically pure compounds.
科学的研究の応用
RU(Oac)2[®-tolbinap] has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric synthesis to produce chiral molecules with high enantiomeric excess.
Biology: The chiral compounds synthesized using this catalyst are often used in the study of biological systems and the development of bioactive molecules.
Medicine: Many pharmaceuticals require chiral purity for efficacy and safety. RU(Oac)2[®-tolbinap] is instrumental in the synthesis of these chiral drugs.
Industry: The catalyst is used in the production of fine chemicals and agrochemicals, where enantiomeric purity is crucial.
作用機序
Target of Action
RU(Oac)2[®-tolbinap] is primarily used as a catalyst for the asymmetric hydrogenation of 1,1′-disubstituted olefins . It can also catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid . The primary targets of this compound are therefore these specific types of olefins and acids.
Mode of Action
The compound interacts with its targets through a process known as asymmetric hydrogenation . This is a type of chemical reaction where hydrogen is added across the double bond of an olefin, resulting in a single bond. The process is asymmetric because it produces a chiral, or “handed,” molecule as the product, which can be important in many biological systems.
Result of Action
The primary result of the action of RU(Oac)2[®-tolbinap] is the production of specific chiral molecules through asymmetric hydrogenation . These molecules can have a variety of uses, depending on their specific structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of RU(Oac)2[®-tolbinap] typically involves the reaction of ruthenium(II) acetate with the chiral ligand ®-tolbinap. The process generally follows these steps:
Preparation of Ruthenium(II) Acetate: Ruthenium trichloride is reacted with acetic acid to form ruthenium(II) acetate.
Ligand Coordination: The chiral ligand ®-tolbinap is then introduced to the ruthenium(II) acetate under inert conditions, typically in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate ligand coordination.
Industrial Production Methods
While the laboratory synthesis of RU(Oac)2[®-tolbinap] is well-documented, industrial production methods are less commonly detailed in the literature. the principles remain similar, with a focus on scaling up the reaction while maintaining the purity and stereochemical integrity of the product. Industrial processes may involve continuous flow reactors and more efficient purification techniques to handle larger quantities of the compound.
化学反応の分析
Types of Reactions
RU(Oac)2[®-tolbinap] is primarily used as a catalyst in various asymmetric reactions, including:
Asymmetric Hydrogenation: This reaction involves the reduction of unsaturated compounds (e.g., alkenes, ketones) to their corresponding saturated forms with high enantioselectivity.
Asymmetric Reductive Amination: This process converts carbonyl compounds to amines using hydrogen and ammonia or amine sources, facilitated by the ruthenium catalyst.
Asymmetric Allylic Substitution: This reaction involves the substitution of allylic substrates with nucleophiles, producing chiral products.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas (H2) is used as the reducing agent, often under mild pressures and temperatures.
Reductive Amination: Ammonia or primary/secondary amines are used as nitrogen sources, with hydrogen gas as the reducing agent.
Allylic Substitution: Various nucleophiles, such as amines, alcohols, or thiols, are used under mild conditions.
Major Products
The major products of these reactions are enantiomerically enriched compounds, which are valuable intermediates or final products in pharmaceuticals, agrochemicals, and fine chemicals.
類似化合物との比較
RU(Oac)2[®-tolbinap] can be compared with other similar ruthenium-based catalysts, such as:
RU(Oac)2[(S)-tolbinap]: The enantiomer of the compound, which provides the opposite stereochemical outcome in reactions.
RU(Oac)2[®-binap]: A similar catalyst with a different chiral ligand, ®-binap, which also provides high enantioselectivity in asymmetric reactions.
RU(Oac)2[®-segphos]: Another chiral ruthenium catalyst with the ®-segphos ligand, used in similar asymmetric transformations.
The uniqueness of RU(Oac)2[®-tolbinap] lies in its specific chiral environment provided by the ®-tolbinap ligand, which can offer different selectivities and efficiencies compared to other chiral ligands.
特性
CAS番号 |
106681-15-6 |
|---|---|
分子式 |
C52H48O4P2Ru+2 |
分子量 |
899.9 g/mol |
IUPAC名 |
[1-[2-bis(4-methylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphanium;ruthenium(2+);diacetate |
InChI |
InChI=1S/C48H40P2.2C2H4O2.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;2*1-2(3)4;/h5-32H,1-4H3;2*1H3,(H,3,4);/q;;;+2 |
InChIキー |
HXHQOYKBZFDKSM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(=O)O.CC(=O)O.[Ru] |
正規SMILES |
CC1=CC=C(C=C1)[PH+](C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(=O)[O-].CC(=O)[O-].[Ru+2] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


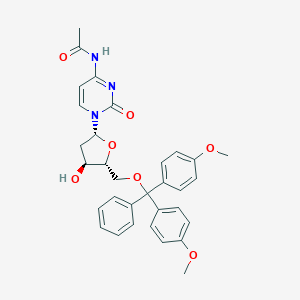
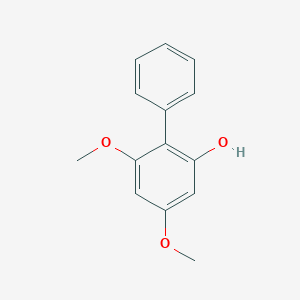
![4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol](/img/structure/B25092.png)
![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)

![9,9-Dimethyl-7,8-diazatricyclo[4.2.1.02,5]non-7-ene](/img/structure/B25101.png)
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
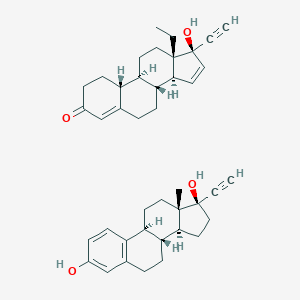
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
